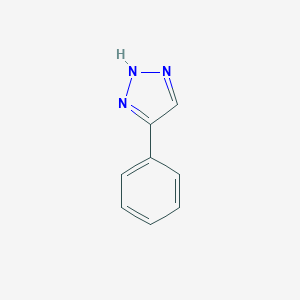

4-phenyl-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEYUHCBBXWTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168459 | |

| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680-44-0 | |

| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1680-44-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of 4-phenyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4-phenyl-1H-1,2,3-triazole, a key heterocyclic compound in medicinal chemistry and materials science. This document summarizes its structural parameters, details the experimental protocols for its synthesis and crystallographic analysis, and explores its role as a pharmacophore in drug discovery.

Molecular Structure and Geometry

The molecular structure of this compound consists of a planar five-membered triazole ring attached to a phenyl group. The precise bond lengths and angles of the core structure are crucial for understanding its chemical reactivity and its interaction with biological targets. While the crystallographic data for the parent compound, CCDC 151609, was not directly accessible for this review, analysis of closely related derivatives provides significant insight into its geometry.

Derivatives of this compound consistently show a planar triazole ring. The phenyl group is typically twisted with respect to the triazole ring, with the dihedral angle varying depending on the other substituents on the triazole nitrogen or the phenyl ring. For instance, in 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole, the dihedral angle between the phenyl ring and the triazole ring is 21.29(12)°. This twist is a common feature and influences the overall three-dimensional shape of the molecule, which is a critical factor in its biological activity.

Table 1: Representative Bond Lengths of the this compound Core (from Derivatives)

| Bond | Typical Length (Å) |

| N1-N2 | 1.34 - 1.36 |

| N2-N3 | 1.31 - 1.33 |

| N3-C4 | 1.36 - 1.38 |

| C4-C5 | 1.37 - 1.39 |

| C5-N1 | 1.35 - 1.37 |

| C4-C(phenyl) | 1.46 - 1.48 |

Table 2: Representative Bond Angles of the this compound Core (from Derivatives)

| Angle | Typical Angle (°) |

| N1-N2-N3 | 108 - 110 |

| N2-N3-C4 | 109 - 111 |

| N3-C4-C5 | 105 - 107 |

| C4-C5-N1 | 108 - 110 |

| C5-N1-N2 | 107 - 109 |

Crystal Structure

The crystal packing of this compound and its derivatives is influenced by intermolecular interactions such as hydrogen bonding (where applicable) and π-π stacking between the aromatic rings. In the case of the parent compound, the presence of the N-H proton allows for the formation of hydrogen bonds, which can significantly influence the crystal lattice. In substituted derivatives, where the N-H is replaced, π-π stacking interactions between the triazole and phenyl rings of adjacent molecules often dominate the packing arrangement. For example, in 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole, molecules pack in a head-to-tail arrangement with inter-centroid distances between triazole rings of 3.7372(12) Å, indicative of π-π stacking.

Table 3: Crystallographic Data for a Representative Derivative (1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 30.7475(16) |

| b (Å) | 5.8877(3) |

| c (Å) | 15.4364(8) |

| β (°) | 105.470(5) |

| Volume (ų) | 2693.2(2) |

| Z | 8 |

| Temperature (K) | 249 |

Experimental Protocols

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]

Materials:

-

Phenylacetylene

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and tert-butanol)

Procedure:

-

Phenylacetylene and sodium azide are dissolved in the solvent mixture.

-

A freshly prepared aqueous solution of sodium ascorbate is added, followed by an aqueous solution of copper(II) sulfate pentahydrate.

-

The reaction mixture is stirred at room temperature for a specified period (typically 12-24 hours).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Crystallographic Analysis

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K).

-

The collected data is processed, including corrections for absorption.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Role as a Pharmacophore and Biological Context

While this compound itself is not a known modulator of specific signaling pathways, its rigid scaffold serves as a valuable pharmacophore in drug discovery. Its derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3]

A notable example is the development of this compound derivatives as inhibitors of the HIV-1 capsid (CA) protein. The HIV-1 capsid is essential for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly. Small molecules that bind to the capsid and disrupt its function are a promising class of antiretroviral drugs.

In this context, the this compound core acts as a bioisostere for other chemical groups in known inhibitors, offering advantages in terms of synthetic accessibility and metabolic stability. The interaction of these derivatives with the HIV-1 capsid protein is a prime example of a structure-based drug design approach where the triazole scaffold plays a crucial role in orienting the other functional groups of the molecule to fit into the binding pocket of the protein, thereby inhibiting its function.

Conclusion

This compound is a molecule of significant interest due to its well-defined molecular geometry and its utility as a building block in the development of new functional materials and therapeutic agents. The planarity of the triazole ring, combined with the rotational freedom of the phenyl group, provides a versatile and tunable structural motif. The straightforward and high-yielding synthesis via CuAAC further enhances its appeal for a wide range of applications in chemical and biological sciences. Future research will likely continue to explore the vast chemical space accessible from this core structure, leading to the discovery of novel compounds with tailored properties.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-phenyl-1H-1,2,3-triazole

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-phenyl-1H-1,2,3-triazole, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows and relationships to facilitate a deeper understanding of this compound.

Core Physicochemical Properties

This compound is a solid, crystalline organic compound.[1] Its physicochemical properties are crucial for its application in chemical synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | [1][2] |

| Molar Mass | 145.16 g/mol | [1][3] |

| Melting Point | 143-144 °C | [1] |

| Boiling Point | 346.0 ± 11.0 °C (Predicted) | [1] |

| Density | 1.214 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (alcohols, aldehydes, ketones) | [1] |

| pKa | 8.40 ± 0.70 (Predicted) | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.4717 | [2] |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | [2] |

| Vapor Pressure | 0.000119 mmHg at 25°C | [1] |

| Flash Point | 169.4°C | [1] |

| Refractive Index | 1.61 | [1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

The most common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, including this compound, is the Huisgen 1,3-dipolar cycloaddition, often performed under copper(I) catalysis (a "click chemistry" reaction).[4][5] This method offers high regioselectivity and yields.

Materials:

-

Phenylacetylene

-

Sodium azide (NaN₃)

-

A suitable alkyl or aryl halide (e.g., methyl iodide) for in situ azide formation, or a pre-formed organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of dimethyl sulfoxide (DMSO) and water, or ethanol and water)[4][5]

-

2,6-Lutidine (optional, as a base)[4]

Procedure:

-

In situ Azide Formation (if necessary): Dissolve sodium azide in the chosen solvent system. Add the alkyl or aryl halide and stir at room temperature for several hours to form the organic azide.[4]

-

Cycloaddition Reaction: To the solution containing the organic azide, add phenylacetylene, sodium ascorbate, and a catalytic amount of copper(II) sulfate pentahydrate.[4] The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Reaction Monitoring: Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the product is typically precipitated by the addition of water. The solid product can then be collected by filtration, washed with water, and dried.[4]

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Standard laboratory techniques are employed to determine the physicochemical properties of the synthesized this compound.

-

Melting Point Determination: The melting point is measured using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.[6]

-

Boiling Point Determination: For solids with high boiling points, the boiling point is often determined under reduced pressure to prevent decomposition. However, for a general understanding, a simple distillation setup can be used in principle, where the temperature of the vapor is measured as the liquid boils.[6]

-

Solubility Assessment: Qualitative solubility is determined by adding a small amount of the compound to a test tube containing a specific solvent (e.g., water, ethanol, acetone). The mixture is agitated, and the degree of dissolution is observed.[7]

-

LogP (Octanol/Water Partition Coefficient) Determination: The shake-flask method is a common technique. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined, often using UV-Vis spectroscopy or HPLC. The logarithm of the ratio of the concentrations is the LogP value.

-

pKa Determination: Potentiometric titration is a standard method. The compound is dissolved in a suitable solvent (often a water-methanol mixture for compounds with low water solubility) and titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the titration curve.[8]

-

Spectroscopic Analysis:

-

NMR (¹H and ¹³C): The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the spectra are recorded on an NMR spectrometer to confirm the molecular structure.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[3][9]

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained to identify the functional groups present in the molecule.[9]

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound.

Caption: Synthesis workflow for this compound via CuAAC.

Caption: Experimental workflow for physicochemical characterization.

References

- 1. chembk.com [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C8H7N3 | CID 137153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. amherst.edu [amherst.edu]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

thermodynamic stability of 4-phenyl-1H-1,2,3-triazole isomers

An In-depth Technical Guide on the Thermodynamic Stability of 4-phenyl-1H-1,2,3-triazole Isomers

Introduction

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and chemical synthesis, largely due to its remarkable stability and its role as a bioisostere for other functional groups.[1] Its derivatives are integral to the development of pharmaceuticals, including antiviral agents and kinase inhibitors.[2] The this compound scaffold, in particular, is a common structural motif. Understanding the thermodynamic stability of its various isomers is critical for predicting reaction outcomes, designing stable drug candidates, and comprehending its molecular behavior.

This technical guide provides a detailed analysis of the thermodynamic stability of the isomers of 4-phenyl-1,2,3-triazole, with a focus on its tautomeric forms. It outlines the computational and experimental methodologies used to determine relative stabilities, presents quantitative data from literature, and illustrates the key relationships through structural diagrams.

Isomerism in 4-Phenyl-1,2,3-triazole

The primary form of isomerism in 4-phenyl-1,2,3-triazole is prototropic tautomerism, which involves the migration of a proton between the nitrogen atoms of the triazole ring. For a 4-substituted 1,2,3-triazole, three principal tautomers can be considered:

-

This compound: The proton resides on the N1 nitrogen. Due to symmetry, this is identical to the 3H-tautomer. This is a stable, aromatic tautomer.

-

4-Phenyl-2H-1,2,3-triazole: The proton is located on the N2 nitrogen. This form is also aromatic and known to be highly stable.

-

4-Phenyl-4H-1,2,3-triazole: The proton is attached to the C4 carbon, breaking the aromaticity of the ring. This isomer is generally considered non-aromatic and thermodynamically unfavorable.[3]

The equilibrium between the 1H- and 2H-tautomers is of primary interest, as these are the most prevalent and stable forms.

Thermodynamic Stability Analysis

Computational and experimental studies on the parent 1,2,3-triazole ring provide fundamental insights into the relative stability of its tautomers. In the gas phase, the 2H-tautomer is consistently found to be more stable than the 1H-tautomer. This preference is often attributed to factors like lone-pair electron repulsion.[4][5] While specific data for the 4-phenyl derivative is less common, the foundational principles from the parent system are considered highly transferable.

Quantitative Stability Data

The following table summarizes the calculated and experimentally derived energy differences between the 1H- and 2H-tautomers of the parent 1,2,3-triazole system, which serves as a reliable model for the 4-phenyl substituted analogue.

| Tautomer Comparison | Energy Difference (ΔE) | Method | Phase | Reference |

| E(1H) - E(2H) | ~3.5–4.5 kcal/mol | Millimeter-wave Spectroscopy | Gas | [6] |

| E(1H) - E(2H) | 14.7 kJ/mol (~3.5 kcal/mol) | Hartree-Fock SCF | Gas | [4] |

| Tautomer Ratio (2H:1H) | ~2:1 | Not Specified | Aqueous | [3] |

| Tautomer Ratio (2H:1H) | ~1000:1 | Microwave Spectroscopy | Gas | [4] |

These data consistently indicate that the 2H-tautomer is the thermodynamically favored isomer in the gas phase.[4][6] In aqueous solutions, the energy difference is smaller, though the 2H form remains prevalent.[3] The significant dipole moment of the 1H tautomer (μ ≈ 4.2-4.4 D) compared to the 2H tautomer (μ ≈ 0.1-0.2 D) leads to preferential stabilization of the 1H form in polar solvents.[4][6]

Visualization of Tautomeric Relationships

The tautomeric equilibrium between the primary isomers of 4-phenyl-1,2,3-triazole can be visualized to clarify their relationship and relative stability.

Caption: Tautomeric equilibrium of 4-phenyl-1,2,3-triazole isomers.

Methodologies for Stability Determination

The thermodynamic stability of triazole isomers is determined using a combination of sophisticated computational and experimental techniques.

Computational Protocols

Quantum chemical calculations are powerful tools for accurately predicting the relative energies of isomers. Density Functional Theory (DFT) is a widely used method.

Typical Workflow for DFT Calculations:

-

Structure Generation: The 3D structures of the this compound and 4-phenyl-2H-1,2,3-triazole tautomers are built using molecular modeling software.

-

Geometry Optimization: The geometry of each tautomer is optimized to find its lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-31G(d,p).[7]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: To achieve higher accuracy, single-point energy calculations are often performed on the optimized geometries using a more advanced level of theory or a larger basis set (e.g., CBS-QB3, G4).[7]

-

Relative Energy Calculation: The total electronic energies, including ZPVE corrections, are compared to determine the relative stability (ΔE) of the tautomers. Gibbs free energy (ΔG) can also be calculated to assess stability under standard conditions.

Caption: Computational workflow for determining isomer stability.

Experimental Protocols

Experimental methods provide real-world data to validate and complement computational findings.

-

Bomb Calorimetry: This technique is used to determine the standard enthalpy of formation (ΔfHº) of a compound.

-

Protocol: A precisely weighed sample of the synthesized isomer (e.g., 1-benzyl-4-phenyl-1H-1,2,3-triazole) is combusted in a high-pressure oxygen environment within a device called a bomb calorimeter.[8] The heat released during combustion is measured by monitoring the temperature change of the surrounding water bath. From the heat of combustion (ΔcHº), the standard enthalpy of formation in the condensed state can be calculated using Hess's law.[8]

-

-

Adiabatic Vacuum Calorimetry: This method measures the heat capacity (Cp) of a substance as a function of temperature.

-

Protocol: The sample is placed in a calorimeter under vacuum to prevent heat exchange with the surroundings.[8] Small, precise amounts of heat are supplied to the sample, and the resulting temperature increase is measured. This allows for the determination of heat capacity over a wide temperature range (e.g., 80–370 K). From these data, thermodynamic functions like entropy and enthalpy can be calculated.[8]

-

-

Spectroscopy (NMR, Microwave): Spectroscopic methods can be used to determine the relative populations of different tautomers in a sample at equilibrium.

-

Protocol: In NMR spectroscopy, the ratio of tautomers in solution can be determined by integrating the signals corresponding to unique protons or carbons in each isomer.[4] In the gas phase, millimeter-wave or microwave spectroscopy can identify different tautomers based on their distinct rotational constants and dipole moments, with signal intensities reflecting their relative abundance.[6]

-

Conclusion

The thermodynamic stability of 4-phenyl-1,2,3-triazole isomers is governed by a delicate balance of aromaticity, electronic repulsion, and solvent interactions. Both computational and experimental evidence for the parent 1,2,3-triazole system strongly indicates that the 2H-tautomer is intrinsically more stable than the 1H-tautomer, particularly in the gas phase. While polar solvents can mitigate this difference by preferentially stabilizing the more polar 1H form, the 2H isomer remains a significant component in equilibrium. A thorough understanding of these stability relationships, determined through the robust methodologies outlined herein, is essential for professionals in drug discovery and materials science who utilize the versatile 4-phenyl-1,2,3-triazole scaffold.

References

- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis and structure-activity relationships of this compound phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The tautomerism of 1,2,3-triazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eng.uc.edu [eng.uc.edu]

- 8. elib.bsu.by [elib.bsu.by]

Theoretical and Computational Chemistry Studies of 4-Phenyl-1H-1,2,3-Triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenyl-1H-1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique structural features, including a stable aromatic system, capacity for hydrogen bonding, and strong dipole moment, make it a versatile building block for the design of novel therapeutic agents and functional materials.[1][2] The 1,2,3-triazole ring is often considered a bioisostere of the amide bond, offering improved metabolic stability and pharmacokinetic properties.[1][2][3] This has led to the development of this compound derivatives with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4][5][6]

Theoretical and computational chemistry provides an indispensable toolkit for elucidating the structure-property relationships of this compound and its derivatives at the molecular level. Techniques such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular docking simulations enable researchers to predict and understand geometric parameters, electronic properties, spectroscopic signatures, and intermolecular interactions. These computational insights are crucial for the rational design of new molecules with tailored functionalities, accelerating the discovery and development process in both pharmacology and materials science.

Molecular and Physicochemical Properties

The fundamental properties of the parent compound, this compound, are summarized below. These values provide a baseline for understanding the impact of further functionalization.

| Property | Value |

| Molecular Formula | C8H7N3 |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1680-44-0 |

| Computed Descriptors | |

| Exact Mass | 145.063997236 Da |

| Topological Polar Surface Area | 41.6 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem CID 137153.[7]

Experimental Protocols: Synthesis

The synthesis of this compound and its derivatives is most commonly achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[3][5] This method is highly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A widely adopted one-pot synthesis protocol involves the in situ generation of an organic azide followed by the cycloaddition with phenylacetylene.

Materials:

-

Appropriate organohalide (e.g., methyl iodide)

-

Sodium azide (NaN3)

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Solvent (e.g., DMSO/water mixture)

Procedure:

-

Sodium azide is dissolved in the solvent system.

-

The organohalide is added to the solution to form the corresponding organic azide in situ.

-

Phenylacetylene, sodium ascorbate, and CuSO4·5H2O are then added to the reaction mixture. The sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst from the Cu(II) salt.

-

The reaction is stirred at room temperature for a specified period, typically 24 hours.

-

The product is then isolated through filtration or extraction, followed by purification, often by recrystallization or column chromatography.[8][9][10]

Computational Methodologies

Density Functional Theory (DFT) is the most prevalent computational method for investigating the properties of this compound and its derivatives. The choice of functional and basis set is critical for obtaining accurate results.

Commonly Used Methods:

-

Functionals: B3LYP and M06 are frequently used hybrid functionals that provide a good balance between accuracy and computational cost for geometric, electronic, and spectroscopic properties.

-

Basis Sets: The Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are commonly employed. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic structure and non-covalent interactions.

-

Software: Gaussian, ORCA, and Spartan are widely used quantum chemistry software packages for these calculations.

Typical Computational Workflow

The process of a theoretical study on a this compound derivative generally follows a standardized workflow.

Electronic and Spectroscopic Properties

Computational studies provide deep insights into the electronic structure and predicted spectra, which are crucial for understanding reactivity, stability, and potential applications.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.

| Derivative System | Method | HOMO (eV) | LUMO (eV) | ΔE (eV) |

| 1-methyl-4-phenyl-1H-1,2,3-triazole ligand in Ir(III) complex | DFT/B3LYP | - | - | - |

| 1,2,4-Triazole-1,2,3-triazole conjugates | DFT/B3LYP/6-311++G(d,p) | - | - | - |

| N-phenylpropanamide-1,2,4-triazole derivatives | DFT/M06/6-311G(d,p) | - | - | 4.618 |

Note: Specific HOMO/LUMO values for the isolated this compound are often calculated in the context of a larger system or a series of derivatives, making a direct comparison complex. The table reflects data from studies on related triazole systems.[2][11][12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and structure-activity relationships of this compound phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C8H7N3 | CID 137153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Ruthenium-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

Introduction

The 1,2,3-triazole core is a significant structural motif in medicinal chemistry, materials science, and chemical biology, largely due to its stability and capacity for hydrogen bonding. The development of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles highly efficient and widespread.[1][2] In contrast, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is predominantly known to yield the complementary 1,5-disubstituted regioisomer.[3][4][5] This alternative regioselectivity is a key advantage of standard ruthenium catalysis, particularly with pentamethylcyclopentadienyl ([Cp*RuCl]) based catalysts.[6][7]

However, specific ruthenium complexes that lack cyclopentadienyl ligands have been developed to selectively catalyze the cycloaddition of terminal alkynes and organic azides to produce 1,4-disubstituted 1,2,3-triazoles.[8][9] This protocol focuses on these specialized ruthenium catalysts, offering a distinct pathway to the 1,4-isomer, and expanding the toolkit for synthetic chemists. The complex RuH(η²-BH₄)(CO)(PCy₃)₂ has been identified as a particularly effective catalyst for this transformation.[8][9]

Mechanism and Regioselectivity

Unlike the common RuAAC pathway that proceeds through a ruthenacycle intermediate to yield 1,5-isomers, the selective formation of 1,4-disubstituted triazoles with catalysts like RuH(η²-BH₄)(CO)(PCy₃)₂ is believed to occur via a different mechanism.[7][9] The proposed pathway involves the formation of a Ru-acetylide species as the key intermediate. This intermediate then undergoes a formal cycloaddition with the azide, leading to a ruthenium triazolide complex. Subsequent metathesis of this complex with another molecule of the terminal alkyne releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active catalyst.[8][9] This mechanistic difference is crucial for controlling the regiochemical outcome of the reaction.

Catalyst Performance and Scope

The RuH(η²-BH₄)(CO)(PCy₃)₂ catalyst has demonstrated effectiveness for the reaction of various primary and secondary azides with a range of terminal alkynes. The reaction accommodates diverse functionalities, making it a versatile tool for organic synthesis. Below is a summary of representative reactions and their yields.

Table 1: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using RuH(η²-BH₄)(CO)(PCy₃)₂

| Entry | Alkyne Substrate | Azide Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Benzyl Azide | 2 | Toluene | 100 | 12 | 95 |

| 2 | 1-Octyne | Benzyl Azide | 2 | Toluene | 100 | 12 | 92 |

| 3 | 3,3-Dimethyl-1-butyne | Benzyl Azide | 2 | Toluene | 100 | 24 | 88 |

| 4 | Phenylacetylene | 1-Azidohexane | 2 | Toluene | 100 | 12 | 93 |

| 5 | Phenylacetylene | (Azidomethyl)benzene | 2 | Toluene | 100 | 12 | 95 |

| 6 | 4-Ethynyltoluene | Benzyl Azide | 2 | Toluene | 100 | 12 | 96 |

| 7 | 4-Methoxyphenylacetylene | Benzyl Azide | 2 | Toluene | 100 | 12 | 94 |

Note: Data is representative and compiled based on findings reported for ruthenium complexes lacking cyclopentadienyl ligands.[8][9]

Experimental Protocols

General Protocol for the Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

This protocol describes a general procedure for the ruthenium-catalyzed cycloaddition of phenylacetylene and benzyl azide to yield the corresponding 1,4-disubstituted 1,2,3-triazole.

Materials:

-

RuH(η²-BH₄)(CO)(PCy₃)₂ catalyst

-

Phenylacetylene (1.0 equiv)

-

Benzyl Azide (1.0 equiv)

-

Anhydrous Toluene

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Argon or Nitrogen)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst RuH(η²-BH₄)(CO)(PCy₃)₂ (0.02 mmol, 2 mol%).

-

Addition of Reagents: Add anhydrous toluene (to achieve a ~0.5 M concentration of reactants). Stir the mixture to dissolve the catalyst.

-

To the stirring solution, add phenylacetylene (1.0 mmol, 1.0 equiv) followed by benzyl azide (1.0 mmol, 1.0 equiv) via syringe.

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed (typically 12-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure 1,4-disubstituted 1,2,3-triazole product.

-

Characterization: Characterize the product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Safety Precautions:

-

Organic azides can be explosive and should be handled with care. Avoid heating neat azides and use appropriate personal protective equipment (PPE).

-

Ruthenium catalysts can be toxic and air-sensitive. Handle them under an inert atmosphere.

-

All procedures should be carried out in a well-ventilated fume hood.

Visualizations

Caption: General reaction scheme for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Caption: Proposed catalytic cycle via a ruthenium-acetylide intermediate.

Caption: Step-by-step experimental workflow for the ruthenium-catalyzed reaction.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 5. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-phenyl-1H-1,2,3-triazole in Organometallic Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and applications of organometallic complexes featuring 4-phenyl-1H-1,2,3-triazole and its derivatives as ligands. The information is intended to guide researchers in the design and execution of experiments involving these versatile compounds, with a particular focus on their potential in medicinal chemistry and materials science.

Introduction

1,4-disubstituted 1,2,3-triazoles, readily synthesized via "click chemistry," have emerged as highly versatile ligands in coordination and organometallic chemistry.[1] The this compound scaffold, in particular, offers a robust and tunable platform for the development of novel metal complexes with diverse applications. These complexes have shown significant promise as luminescent materials and as cytotoxic agents against various cancer cell lines.[1][2][3] The coordination of the triazole moiety to a metal center can occur in different modes, including as a standard C^N chelator or as a C^C: carbene, allowing for fine-tuning of the resulting complex's electronic and photophysical properties.[4][5]

This document details the synthesis of this compound-based ligands and their subsequent complexation with various transition metals, including iridium, ruthenium, and osmium.[1][2] Experimental protocols for key reactions, characterization data, and a summary of their applications are provided.

Data Presentation

Table 1: Synthesis Yields of this compound Ligands and Precursors

| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| 1-methyl-4-phenyl-1H-1,2,3-triazole (A) | Phenylacetylene, Methyl iodide, NaN₃ | DMSO, H₂O, Sodium ascorbate, CuSO₄·5H₂O, 2,6-lutidine, RT, 24h | - | [1] |

| 1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-3-ium iodide (B) | 1-methyl-4-phenyl-1H-1,2,3-triazole (A), CH₃I | Acetonitrile, RT, 24h | 88.4 | [5] |

| 1-substituted 4-phenyl-1,2,3-triazoles (1a-e) | Phenylacetylene, Organic azides | H₂O/DMSO (1:1), Copper(II) sulfate, Sodium ascorbate | - | [2] |

| 1-pyridyl-4-phenyl-1,2,3-triazole (3) | - | Literature procedure | 76 | [6] |

Table 2: Synthesis Yields of Organometallic Complexes

| Complex | Ligand | Metal Precursor | Reaction Conditions | Yield (%) | Reference |

| Cationic Iridium(III) Complex (3) | - | - | - | 6.4 | [5] |

| Iridium(III) Complex (4) | 1-pyridyl-4-phenyl-1,2,3-triazole (3) | [IrCl₂Cp]₂ | CH₂Cl₂, RT, 18h | 99 | [6] |

| Rhodium(III) Complex (9) | 1-pyridyl-4-phenyl-1,2,3-triazole (3) | [RhCpCl]₂ | - | 70 | [6] |

Table 3: Anticancer Activity of Ruthenium(II) and Osmium(II) Arene Cyclometalates

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| Ruthenacycles (2a-c) | CH1/PA-1 | Low micromolar range | [2] |

| Osmium(II) cyclometalates | A549, SW480, CH1/PA-1 | Generally lower than Ru(II) counterparts | [2][3] |

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole (Ligand A)

This protocol describes a one-pot, two-step synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole via a copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

Materials:

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Methyl iodide (MeI)

-

Phenylacetylene

-

Sodium ascorbate

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

2,6-lutidine

-

Deionized water (H₂O)

Procedure:

-

Dissolve NaN₃ (1.43 g, 22 mmol) in DMSO (30 mL).

-

Add MeI (1.4 mL, 22 mmol) to the solution and stir for 5 hours at room temperature.

-

Add H₂O (14 mL) to the reaction mixture.

-

To the resulting solution, add phenylacetylene (2.4 mL, 22 mmol), sodium ascorbate (476 mg, 2.4 mmol), CuSO₄·5H₂O (70 mg, 0.28 mmol), and 2,6-lutidine (2.6 mL, 22 mmol).

-

Stir the mixture for 24 hours at room temperature.

-

Add H₂O (25 mL) and stir for an additional 30 minutes.

-

The product can be isolated and purified using standard techniques.

Protocol 2: Synthesis of Ruthenium(II) Arene Cyclometalates

This protocol outlines the synthesis of cyclometalated ruthenium(II) arene complexes.[2]

Materials:

-

1-substituted 4-phenyl-1,2,3-triazole ligand

-

Dimeric ruthenium(II) arene metal precursor

-

Sodium acetate

-

Anhydrous methanol

Procedure:

-

React the respective 1-substituted 4-phenyl-1,2,3-triazole ligand with the dimeric ruthenium(II) arene metal precursor in a 1:1 molar ratio.

-

Add sodium acetate (2.0 equivalents) to the reaction mixture in anhydrous methanol.

-

Stir the reaction at room temperature for up to 48 hours.

-

The product will precipitate as a microcrystalline solid.

-

Isolate the solid by filtration and wash.

Mandatory Visualizations

References

- 1. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. americanelements.com [americanelements.com]

- 4. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Note and Detailed Protocol for the Gram-Scale Synthesis of 4-Phenyl-1H-1,2,3-triazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Phenyl-1H-1,2,3-triazole is a valuable heterocyclic compound widely utilized as a building block in medicinal chemistry, materials science, and agrochemicals. The 1,2,3-triazole core is a key pharmacophore found in numerous biologically active compounds. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This protocol details a gram-scale synthesis of this compound from phenylacetylene and sodium azide, where hydrazoic acid is generated in situ.[4] The reaction is robust, proceeds under mild conditions, and typically affords high yields of the desired product.[4][5]

Reaction Scheme

The synthesis proceeds via a copper(I)-catalyzed cycloaddition between phenylacetylene and hydrazoic acid (HN₃), the latter being generated in situ from sodium azide under mildly acidic conditions.

Figure 1. Synthesis of this compound via CuAAC reaction.

Materials and Equipment

Reagents:

-

Phenylacetylene (C₈H₆, FW: 102.13 g/mol , ≥98%)

-

Sodium azide (NaN₃, FW: 65.01 g/mol , ≥99.5%)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, FW: 249.69 g/mol , ≥98%)

-

Sodium ascorbate (C₆H₇NaO₆, FW: 198.11 g/mol , ≥98%)

-

Acetic acid (CH₃COOH, glacial, ≥99.7%)

-

Methanol (CH₃OH, ACS grade)

-

Deionized water (H₂O)

-

Ethyl acetate (EtOAc, ACS grade)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Celite®

Equipment:

-

Round-bottom flask (250 mL or 500 mL)

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or oil bath

-

Separatory funnel (500 mL)

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

pH paper or pH meter

Experimental Protocol

This protocol is adapted from established procedures for the CuAAC reaction with in situ generated hydrazoic acid.[4]

1. Reaction Setup:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetylene (10.0 g, 97.9 mmol, 1.0 equiv.).

-

Add a solvent mixture of methanol and water (1:1, 200 mL).

2. Addition of Reagents:

-

To the stirred solution, add sodium azide (7.64 g, 117.5 mmol, 1.2 equiv.). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids and metals.

-

Add copper(II) sulfate pentahydrate (1.22 g, 4.9 mmol, 0.05 equiv.) and sodium ascorbate (1.94 g, 9.8 mmol, 0.10 equiv.). The sodium ascorbate reduces the Cu(II) to the catalytically active Cu(I) species.[2]

-

Slowly add glacial acetic acid (5.6 mL, 97.9 mmol, 1.0 equiv.) dropwise to the reaction mixture. This facilitates the in situ formation of hydrazoic acid.[4]

3. Reaction:

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the phenylacetylene starting material is consumed (typically 12-24 hours).

4. Work-up and Extraction:

-

Once the reaction is complete, quench the reaction by adding 100 mL of deionized water.

-

If a significant amount of solid copper salts is present, filter the mixture through a pad of Celite®.

-

Transfer the filtrate to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

5. Purification and Isolation:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to yield this compound as a white to off-white solid.

Data Presentation

| Parameter | Value |

| Reactants | |

| Phenylacetylene | 10.0 g (97.9 mmol) |

| Sodium Azide | 7.64 g (117.5 mmol) |

| CuSO₄·5H₂O | 1.22 g (4.9 mmol) |

| Sodium Ascorbate | 1.94 g (9.8 mmol) |

| Acetic Acid | 5.6 mL (97.9 mmol) |

| Product | |

| Name | This compound |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol |

| Theoretical Yield | 14.2 g |

| Expected Yield | High (typically >85%) |

| Appearance | White to off-white solid[6] |

| CAS Number | 1680-44-0 |

Mandatory Visualization

Caption: Workflow for the gram-scale synthesis of this compound.

References

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acgpubs.org [acgpubs.org]

- 6. rsc.org [rsc.org]

Application Notes & Protocols: Screening the Biological Activity of Novel 4-Phenyl-1H-1,2,3-Triazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,3-triazole moiety is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2]. Specifically, 4-phenyl-1H-1,2,3-triazoles have emerged as a privileged structure in the design of novel therapeutic agents. Their synthesis, often achieved through efficient "click chemistry," allows for the creation of diverse chemical libraries amenable to high-throughput screening[1]. These compounds have shown promise as HIV-1 capsid inhibitors, antitrypanosomal agents, and anticancer molecules[1][3][4]. This document provides detailed protocols for the synthesis and biological screening of novel 4-phenyl-1H-1,2,3-triazole derivatives and presents exemplary data from the literature.

I. Synthesis Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and efficient method for synthesizing 1,4-disubstituted-1H-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The following is a general protocol for the synthesis of this compound derivatives.

Experimental Protocol:

-

Reagent Preparation:

-

Dissolve the desired organic azide (1.0 equivalent) and phenylacetylene (1.0-1.2 equivalents) in a suitable solvent system such as a mixture of t-BuOH and H₂O or DMSO[5][6].

-

Prepare separate stock solutions of a Copper(II) sulfate (CuSO₄·5H₂O, ~1-5 mol%) and a reducing agent, typically sodium ascorbate (~10-12 mol%)[5][6].

-

-

Reaction Setup:

-

To the stirred solution of azide and alkyne, add the sodium ascorbate solution followed by the CuSO₄ solution. The reaction can also be initiated with a Cu(I) source like CuI[7].

-

The reaction mixture is typically stirred at room temperature[5]. Microwave irradiation can be used to accelerate the reaction, often reducing reaction times to minutes[6].

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed[1].

-

Upon completion, the reaction mixture may be diluted with water, causing the triazole product to precipitate. The solid can then be collected by filtration[5].

-

Alternatively, the mixture can be diluted with an organic solvent like ethyl acetate or CH₂Cl₂ and washed with an aqueous solution of NH₄Cl to remove the copper catalyst. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure[1][7].

-

-

Purification:

-

Characterization:

-

The structure and purity of the final compounds are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS)[7].

-

II. Biological Activity Screening Protocols

A. Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard initial screening tool for potential anticancer agents.

Experimental Protocol:

-

Cell Culture:

-

Cell Seeding:

-

Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well. The plates are then incubated for 24 hours to allow for cell attachment[8].

-

-

Compound Treatment:

-

Prepare stock solutions of the synthesized triazole derivatives in DMSO. Create serial dilutions of the compounds in the culture medium to achieve the desired final concentrations[8].

-

After 24 hours of incubation, the old medium is removed from the plates, and 100 µL of medium containing the various concentrations of the test compounds is added to the wells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) are included[9].

-

The plates are incubated for an additional 48 hours[8].

-

-

MTT Assay and Measurement:

-

After the incubation period, 20-50 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 540-570 nm using a microplate reader.

-

-

Data Analysis:

B. Antimicrobial Activity Screening: Broth Microdilution Method (MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

-

Microorganism Preparation:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) overnight at 37°C (for bacteria) or 28-30°C (for fungi)[10].

-

The microbial suspension is diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (dissolved in DMSO) in the appropriate broth. Concentrations typically range from 2 to 512 µg/mL[11].

-

Each well should contain 100 µL of the diluted compound.

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared microbial suspension to each well.

-

Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[11].

-

The plates are incubated for 18-24 hours at 37°C for bacteria or 48 hours for fungi.

-

-

MIC Determination:

-

After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 660 nm with a microplate reader.

-

C. Enzyme Inhibition Screening: α-Glucosidase Inhibition Assay

This assay is used to screen compounds for their potential as anti-diabetic agents by measuring their ability to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a solution of α-glucosidase enzyme in phosphate buffer (pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Prepare solutions of the test compounds and a standard inhibitor (e.g., Acarbose) in buffer, with a small amount of DMSO if necessary for solubility[12].

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the test compound solution to each well.

-

Add 20 µL of the α-glucosidase enzyme solution to each well and incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for another 30 minutes.

-

-

Measurement and Analysis:

-

Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader[12].

-

The percentage of inhibition is calculated by comparing the absorbance of the test wells to that of the control wells (containing buffer instead of the inhibitor).

-

The IC₅₀ value is determined from a dose-response curve[12].

-

III. Data Presentation

Quantitative data from biological screenings are best presented in tables to allow for clear comparison of the activity of different derivatives.

Table 1: Anticancer Activity of Novel 1,2,3-Triazole Derivatives (IC₅₀ in µM)

| Compound | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | Reference |

| 4g | 1.09 ± 0.17 | 45.16 ± 0.92 | - | - | [9] |

| 4k | - | - | - | - | [9] |

| Compound 8 | - | - | - | - | [1] |

| Compound 17 | - | - | - | 0.31 | [13] |

| Compound 22 | - | - | - | - | [13] |

| Compound 25 | - | - | - | - | [13] |

| Doxorubicin | - | - | - | - | [13] |

| Cisplatin | - | - | - | - | [9] |

(Note: Dashes indicate data not provided in the cited sources.)

Table 2: Antitrypanosomal Activity of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives

| Compound | Anti-trypomastigote IC₅₀ (µM) | Anti-amastigote IC₅₀ (µM, LLC-MK2 cells) | Cytotoxicity CC₅₀ (µM, MRC-5 cells) | Selectivity Index (SI) | Reference |

| Hit 1 | 7 | - | >800 | 114 | [4] |

| Compound 16 | 6 ± 1 | 0.16 ± 0.02 | >40 | >400 | [4] |

| Compound 19 | - | 0.10 ± 0.04 | >40 | >400 | [4] |

| Compound 22 | 4.17 | - | 5.06 | ~1.2 | [4] |

| Benznidazole | 34 | - | - | - | [4] |

Table 3: Enzyme Inhibition Activity of Triazole Derivatives (IC₅₀ in µM)

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Drug | Ref. Drug IC₅₀ (µM) | Reference |

| 4c | α-Amylase | 185.2 ± 3.4 | Acarbose | 411.3 ± 6.4 | [12] |

| 4c | α-Glucosidase | 202.1 ± 3.8 | Acarbose | 252.0 ± 4.8 | [12] |

| Compound 50 | hDDP-4 | 0.028 | Sitagliptin | - | [14] |

| Compound 51 | hDDP-4 | 0.014 | Sitagliptin | - | [14] |

IV. Visualizations

Diagrams created using Graphviz to illustrate workflows and pathways relevant to the screening of this compound derivatives.

Caption: General workflow for synthesis and biological screening of triazole derivatives.

Caption: Inhibition of HIV-1 replication by targeting the Capsid (CA) protein.[3][15]

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. Design, synthesis and structure-activity relationships of this compound phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 9. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. uokerbala.edu.iq [uokerbala.edu.iq]

- 15. Design, Synthesis and Structure-Activity Relationships of this compound Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving the reaction yield of 4-phenyl-1H-1,2,3-triazole synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-phenyl-1H-1,2,3-triazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Question 1: Why is my reaction yield of this compound consistently low?

Answer: Low yields in the synthesis of this compound can stem from several factors related to the catalyst, reagents, or reaction conditions.

-

Inactive Catalyst: The active catalyst in CuAAC is Copper(I). If you start with a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate is crucial to generate the Cu(I) species in situ.[1][2] Ensure the reducing agent is fresh and added in sufficient quantity. The catalyst's acute oxygen sensitivity is a significant drawback, requiring air-free techniques for optimal performance.[2]

-

Poor Quality Reagents: Phenylacetylene can be prone to polymerization, and azides can be thermally unstable. Use freshly purified or commercially available high-purity reagents.

-

Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield. While t-BuOH/H₂O mixtures are common, other solvents like DMSO, DMF, or acetonitrile/water can be effective.[3][4] The optimal solvent system may need to be determined empirically for your specific setup.

-

Inappropriate Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the reaction rate and yield, especially for less reactive substrates.[5] However, excessive heat can lead to the decomposition of azides and the formation of byproducts.

Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer: The most common side product in the CuAAC synthesis of 1,4-disubstituted triazoles is the formation of the undesired 1,5-regioisomer. Additionally, oxidative homocoupling of phenylacetylene can occur.

-

Minimizing the 1,5-Regioisomer: The CuAAC reaction is highly regioselective for the 1,4-isomer.[3] If you are observing the 1,5-isomer, it may indicate that the uncatalyzed thermal Huisgen cycloaddition is occurring. This can happen if the reaction is overheated or if the catalyst is inactive. Ensure your catalyst is active and maintain a moderate reaction temperature.

-

Preventing Alkyne Homocoupling: The oxidative homocoupling of terminal alkynes (Glasner coupling) is a common side reaction catalyzed by copper salts in the presence of oxygen. To minimize this, it is essential to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Oxidative Damage in Bioconjugation: When working with sensitive biological molecules, copper and sodium ascorbate can generate reactive oxygen species, leading to sample damage.[1][2]

Question 3: My reaction seems to stall before completion. What could be the cause?

Answer: A stalled reaction is often due to catalyst deactivation or reagent degradation.

-

Catalyst Deactivation: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture. Ensure thorough degassing of your solvents and maintain an inert atmosphere. The use of a slight excess of the reducing agent can also help maintain the active Cu(I) state.

-

Ligand Issues: Certain ligands can stabilize the Cu(I) catalyst.[7] If you are using a ligand, ensure it is of high purity and used in the correct stoichiometric ratio.

-

Reagent Degradation: As mentioned, phenylacetylene can polymerize, and azides can decompose over time, especially with exposure to heat or light. Use fresh, pure reagents.

Question 4: I am having difficulty purifying my this compound product. What are the recommended methods?

Answer: Purification strategies depend on the scale of the reaction and the nature of the impurities.

-

Column Chromatography: This is a very common and effective method for purifying triazoles. A silica gel column with a gradient of ethyl acetate in hexanes or dichloromethane is typically used.[6]

-

Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

-

Extraction: A standard aqueous workup can remove water-soluble impurities, such as the copper catalyst and reducing agent. Washing the organic layer with a dilute ammonia solution can help remove residual copper salts.

Frequently Asked Questions (FAQs)

Q1: What is the "click chemistry" approach to synthesizing this compound?

A1: The term "click chemistry" refers to reactions that are high-yielding, wide in scope, create no (or only inoffensive) byproducts, are stereospecific, and require simple reaction conditions and product isolation.[8] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a click reaction and is the most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles like this compound.[9]

Q2: Can I synthesize the 1,5-isomer, 5-phenyl-1H-1,2,3-triazole, instead of the 1,4-isomer?

A2: Yes, the regioselectivity can be controlled by the choice of catalyst. While copper catalysts exclusively produce the 1,4-disubstituted triazole, ruthenium catalysts, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), selectively yield the 1,5-disubstituted regioisomer.[5][10][11]

Q3: What are the advantages of using a Ruthenium-catalyzed reaction (RuAAC)?

A3: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers complementary regioselectivity to the CuAAC, producing 1,5-disubstituted triazoles.[10][12] Furthermore, the RuAAC can tolerate internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles.[5][10]

Q4: Are there any safety precautions I should be aware of when working with azides?

A4: Yes, organic azides can be explosive, especially low molecular weight azides. They can be sensitive to heat, shock, and friction. It is crucial to handle them with care, use appropriate personal protective equipment (PPE), and avoid high temperatures and pressures. Whenever possible, it is best to generate the azide in situ or use it immediately after preparation.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

| Catalyst System | Ligand | Reducing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| CuSO₄·5H₂O | None | Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 24-48 h | High (not specified) | [3] |

| CuBr | NEt₂-functionalized NHC | None (Cu(I) source) | Neat | Room Temp | 5 min | Quantitative | [8][13] |

| CuI | None | Sodium Ascorbate | CH₃CN/H₂O | Room Temp | 2 h | 90 | [4] |

| [CpRuCl]₄ | None | None | DMF | 90-110 (Microwave) | Short | High | [12] |

| CpRuCl(COD) | None | None | DCE | 45 | 30 min | 90-92 | [6] |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole (A representative 1,4-disubstituted triazole)

This protocol is adapted from a general procedure for CuAAC reactions.[3]

-

Materials:

-

Benzyl azide

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask, dissolve benzyl azide (1.0 eq) and phenylacetylene (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Protocol 2: Ruthenium-Catalyzed Synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole (A representative 1,5-disubstituted triazole)

This protocol is based on a literature procedure for RuAAC.[6]

-

Materials:

-

Benzyl azide

-

Phenylacetylene

-

Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]

-

1,2-Dichloroethane (DCE), anhydrous

-

-

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add benzyl azide (1.0 eq).

-

Add anhydrous DCE, followed by phenylacetylene (1.05 eq).

-

Place the flask in a preheated oil bath at 45 °C.

-

After 5 minutes, add a solution of [Cp*RuCl(COD)] (0.01 eq) in DCE via syringe.

-

Monitor the reaction by GC-MS or ¹H NMR. The reaction is typically complete within 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Add silica gel to the reaction mixture and remove the solvent by rotary evaporation.

-

Purify by flushing the silica-adsorbed product with ethyl acetate, followed by concentration and trituration with hexanes.

-

Visualizations

Caption: Experimental workflow for CuAAC synthesis.

Caption: Troubleshooting workflow for low yield.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uh-ir.tdl.org [uh-ir.tdl.org]

- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 11. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

purification techniques for 4-phenyl-1H-1,2,3-triazole from reaction byproducts

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-phenyl-1H-1,2,3-triazole.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.

| Problem | Potential Cause | Recommended Solution |

| Low Yield After Purification | Incomplete reaction, product loss during extraction or chromatography, or suboptimal recrystallization conditions. | Ensure the initial reaction goes to completion using TLC analysis. During extractions, use the appropriate solvent and perform multiple extractions to ensure complete transfer of the product. For column chromatography, select an appropriate solvent system to ensure good separation and recovery. Optimize recrystallization by testing different solvents and cooling rates to maximize crystal formation. |

| Persistent Green/Blue Color in Product | Residual copper catalyst complexed with the triazole product.[1][2] | Wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonia solution.[1][3] Passing the product through a short plug of silica gel or activated carbon can also be effective.[1] |

| Presence of Starting Materials in Final Product | Incomplete reaction or co-elution during column chromatography. | Monitor the reaction progress by TLC to ensure all starting materials are consumed. If co-elution is an issue, adjust the solvent system for column chromatography to improve separation. A gradient elution may be necessary. Recrystallization can also be an effective method to remove unreacted starting materials. |

| Formation of an Oily Product Instead of a Solid | Presence of impurities that inhibit crystallization. | Purify the crude product using column chromatography before attempting recrystallization. If the product is known to be a solid, try different recrystallization solvents or a combination of solvents.[4] Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |

| Product Insoluble in Common Solvents for Purification | The product may have low solubility in the chosen solvents. | Test the solubility of the crude product in a range of solvents to find a suitable one for either column chromatography or recrystallization. For recrystallization, the ideal solvent should dissolve the compound when hot but not when cold. |

Frequently Asked Questions (FAQs)